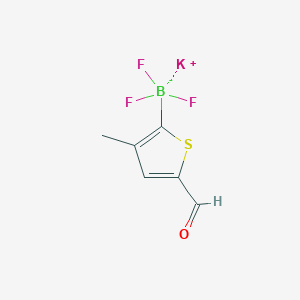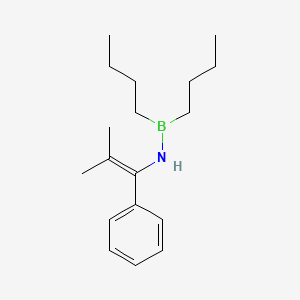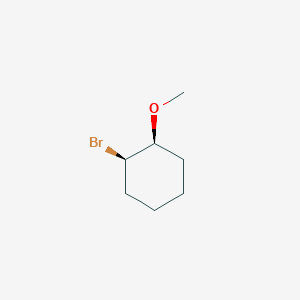
cis-1-Bromo-2-Methoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is a chiral organic compound with significant importance in various chemical and pharmaceutical applications. The compound’s structure includes a bromine atom and a methoxy group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane typically involves the bromination of 2-methoxycyclohexanol. The reaction is carried out using bromine in the presence of a solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity . The reaction conditions are carefully controlled to obtain the desired (1R,2S) configuration.
Industrial Production Methods
In industrial settings, the production of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.
Oxidation: 2-methoxycyclohexanone.
Reduction: 2-methoxycyclohexane.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: In the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-bromo-2-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2S)-1-chloro-2-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
(1R,2S)-1-bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .
Eigenschaften
Molekularformel |
C7H13BrO |
|---|---|
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
(1R,2S)-1-bromo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
DGMAOHYUXAZIFR-RQJHMYQMSA-N |
Isomerische SMILES |
CO[C@H]1CCCC[C@H]1Br |
Kanonische SMILES |
COC1CCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
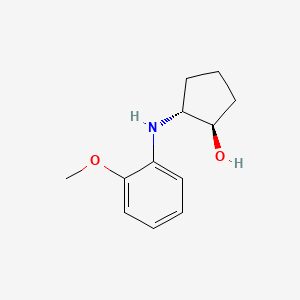

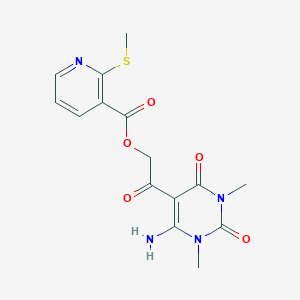
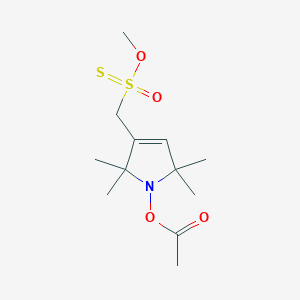
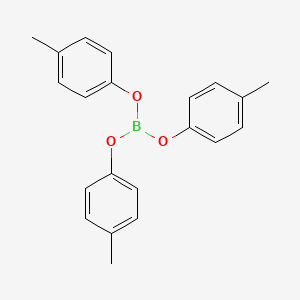
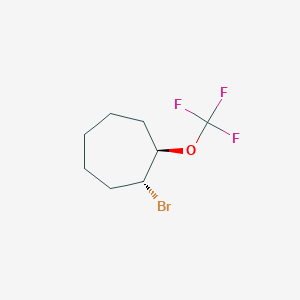

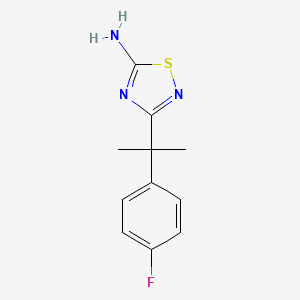
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)

